4-Bromoisoindoline-1,3-dione
Overview
Description
4-Bromoisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with bromine and carbonyl groups at positions 4, 1, and 3, respectively
Mechanism of Action
Target of Action
4-Bromoisoindoline-1,3-dione is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . It has gained significant attention for its potential use in diverse fields such as pharmaceutical synthesis Similar compounds, isoindolines and isoindoline-1,3-dione, have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
It’s known that isoindolines, a similar class of compounds, interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially influence the receptor’s activity and result in changes at the cellular level .
Biochemical Pathways
Isoindolines and isoindoline-1,3-dione, similar compounds, have been found to inhibit β-amyloid protein aggregation , which is a key pathway involved in the development of Alzheimer’s disease .
Result of Action
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.
Biochemical Analysis
Biochemical Properties
4-Bromoisoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and reaction conditions. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. This modulation can affect processes such as cell proliferation, apoptosis, and differentiation. Furthermore, the compound has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that the compound can have sustained effects on cellular processes, including prolonged modulation of enzyme activities and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, have been reported at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism. Additionally, the compound may interact with cofactors, such as NADPH, which are essential for enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of 4-bromoaniline with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired isoindoline-1,3-dione scaffold .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as solventless conditions and the use of environmentally friendly catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl groups can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted isoindoline-1,3-dione derivatives.
Reduction: Formation of isoindoline-1,3-diol.
Oxidation: Formation of more oxidized isoindoline derivatives
Scientific Research Applications
4-Bromoisoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Comparison with Similar Compounds
Isoindoline-1,3-dione: Lacks the bromine substituent but shares the core structure.
4-Chloroisoindoline-1,3-dione: Similar structure with a chlorine atom instead of bromine.
N-Substituted Isoindoline-1,3-diones: Variants with different substituents on the nitrogen atom.
Uniqueness: 4-Bromoisoindoline-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
4-bromoisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANENLORAJJKWAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626856 | |
Record name | 4-Bromo-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70478-63-6 | |
Record name | 4-Bromo-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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